molecular formula C17H17NO2 B14190033 5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene CAS No. 918875-56-6

5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14190033
CAS No.: 918875-56-6
M. Wt: 267.32 g/mol
InChI Key: ANJOKCXXEHTSDK-UHFFFAOYSA-N
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Description

5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methyl group at the 5th position and a 4-nitrophenyl group at the 7th position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated using a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-7-phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    7-(4-Nitrophenyl)-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

918875-56-6

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C17H17NO2/c1-12-10-15(11-14-4-2-3-5-17(12)14)13-6-8-16(9-7-13)18(19)20/h6-11H,2-5H2,1H3

InChI Key

ANJOKCXXEHTSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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